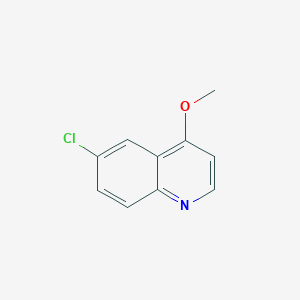

6-Chloro-4-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCWMAIKLWFHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624411 | |

| Record name | 6-Chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676262-10-5 | |

| Record name | 6-Chloro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 6 Chloro 4 Methoxyquinoline

Retrosynthetic Analysis of 6-Chloro-4-methoxyquinoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis begins by identifying the key bonds and functional groups that can be traced back to reliable synthetic reactions.

Two primary disconnections are considered for the quinoline (B57606) core itself:

Disconnection A (C-N and C=C bond): This approach breaks the molecule into an aniline derivative and a three-carbon chain, characteristic of syntheses like the Skraup or Doebner-von Miller reactions. In this case, the logical precursor would be p-chloroaniline, with the methoxy (B1213986) group being introduced later in the synthesis.

Disconnection B (C-C and C-N bond): This strategy, related to the Conrad-Limpach or Gould-Jacobs reactions, involves disconnecting the molecule to yield a substituted aniline and a β-ketoester or a similar derivative. fly-chem.compharmaguideline.com A plausible precursor here would be p-chloroaniline reacting with a malonic ester derivative to build the second ring.

The substituents also guide the retrosynthesis. The methoxy group at the 4-position is often installed by converting a 4-hydroxyquinoline (B1666331) (a quinolin-4-one tautomer) into the corresponding methoxy ether. mdpi.com This quinolin-4-one intermediate is a common product of several classical quinoline syntheses. The chlorine at the 6-position is typically incorporated by starting with a pre-chlorinated aniline, such as 4-chloroaniline, as this simplifies the challenge of regioselective chlorination on the quinoline ring itself.

A plausible retrosynthetic pathway is as follows:

Disconnect the C-O bond of the methoxy ether, leading back to 6-chloro-4-hydroxyquinoline. This is a standard functional group interconversion (FGI).

Disconnect the quinolin-4-one core using a Conrad-Limpach or Gould-Jacobs approach. This leads back to 4-chloroaniline and diethyl malonate or a similar three-carbon component. This disconnection corresponds to a reliable cyclization reaction.

This analysis suggests that a practical forward synthesis would involve the reaction of 4-chloroaniline with a suitable three-carbon electrophile to form a 6-chloro-4-hydroxyquinoline intermediate, followed by methoxylation.

Classical Synthetic Approaches to the Quinoline Core

The quinoline ring is a common scaffold in chemistry, and numerous named reactions have been developed for its synthesis. iipseries.orgnih.govtandfonline.comresearchgate.netresearchgate.net These methods generally rely on condensation and subsequent cyclization reactions.

Condensation reactions are fundamental to forming the quinoline skeleton, typically involving the reaction of an aniline with a carbonyl compound.

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.comorganicreactions.org For a substituted quinoline like the target compound, one could envision reacting 2-amino-5-chlorobenzaldehyde with a reagent that can provide the remaining atoms for the second ring. For instance, the synthesis of the related 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline has been achieved via a Friedländer condensation of 2-amino, 5-chlorobenzophenone with 4-methoxy acetophenone. researchgate.netscirp.org

Combes Quinoline Synthesis : This reaction condenses an aniline with a β-diketone under acidic conditions. pharmaguideline.comiipseries.org For the target molecule, 4-chloroaniline could be reacted with a suitable β-diketone, followed by acid-catalyzed cyclization to form the quinoline ring.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction involves condensing an aromatic amine with an α,β-unsaturated carbonyl compound. fly-chem.comnih.gov The α,β-unsaturated carbonyl is often generated in situ.

| Reaction | Reactants | Conditions | Product Type |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene carbonyl | Acid or base catalysis | Substituted Quinoline |

| Combes Synthesis | Aniline + β-diketone | Acid catalysis (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Doebner-von Miller | Aromatic amine + α,β-unsaturated carbonyl | Acid catalysis | Substituted Quinoline |

Cyclization reactions form the heterocyclic ring in a distinct intramolecular step, often following an initial condensation.

Conrad-Limpach-Knorr Synthesis : This reaction is particularly relevant for synthesizing quinolin-4-ones. It involves the reaction of anilines with β-ketoesters. pharmaguideline.com At lower temperatures, a β-amino acrylate is formed, which then cyclizes upon heating to yield a 4-quinolone. pharmaguideline.com Using 4-chloroaniline and ethyl acetoacetate would lead to an intermediate that cyclizes to form 6-chloro-2-methylquinolin-4-one. A similar approach starting from 4-methoxyaniline is used to produce 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com

Gould-Jacobs Reaction : This is a series of reactions that begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal cyclization to produce a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated. fly-chem.comnih.gov This method provides a reliable route to the 4-hydroxyquinoline core needed for subsequent methoxylation.

Electrophilic Cyclization : Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines, which can be achieved using various electrophiles like iodine monochloride (ICl) or bromine (Br₂), leading to 3-haloquinolines. nih.gov

| Reaction | Reactants | Key Intermediate | Final Product Core |

| Conrad-Limpach | Aniline + β-ketoester | β-amino acrylate | 4-Quinolone |

| Gould-Jacobs | Aniline + alkoxymethylenemalonate | Phenylaminomethylene malonate | 4-Hydroxyquinoline-3-carboxylate |

Strategies for Introducing Chloro and Methoxy Substituents

The placement of the chloro and methoxy groups is critical and can be achieved either by starting with precursors already containing these groups or by introducing them onto the quinoline scaffold.

Introducing a chlorine atom at a specific position on the quinoline ring requires careful control of regioselectivity.

Starting with a Chlorinated Precursor : The most straightforward method to ensure the chlorine is at the 6-position is to begin the synthesis with an aniline that is already chlorinated at the corresponding position (para). Using 4-chloroaniline in reactions like the Conrad-Limpach or Gould-Jacobs synthesis directly yields the 6-chloroquinoline core. This approach avoids potential issues with regioselectivity and harsh chlorination conditions on the final heterocyclic ring.

Direct Chlorination : Direct electrophilic chlorination of the quinoline ring is possible but can lead to a mixture of products. The benzene (B151609) ring of quinoline is generally deactivated to electrophilic substitution, which tends to occur at positions 5 and 8. pharmaguideline.com However, specific directing groups or reaction conditions can alter this selectivity. For instance, metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been developed, showcasing that specific substitution patterns can be achieved. rsc.org For the 6-position, direct chlorination is less common and more challenging.

Chlorination of Quinoline N-Oxides : Activating the quinoline ring via N-oxide formation can facilitate regioselective functionalization. A method for the C2-chlorination of quinoline N-oxides using PPh₃/Cl₃CCN has been developed. researchgate.net While this directs to the 2-position, it illustrates the principle of using N-oxides to control reactivity.

The 4-methoxy group is typically installed from a 4-hydroxyquinoline precursor.

O-Alkylation of 4-Hydroxyquinolines : The most common and effective method for introducing the 4-methoxy group is through the O-alkylation of the corresponding 4-hydroxyquinoline (quinolin-4-one). The 4-hydroxyquinoline intermediate, obtained from syntheses like the Conrad-Limpach or Gould-Jacobs reactions, is treated with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). mdpi.com This reaction proceeds via an Sₙ2 mechanism. mdpi.com

Chlorination followed by Nucleophilic Substitution : An alternative route involves converting the 4-hydroxyquinoline to a 4-chloroquinoline. This is often achieved using reagents like phosphorus oxychloride (POCl₃). fly-chem.comatlantis-press.com The resulting 4-chloroquinoline is highly reactive towards nucleophilic substitution. Subsequent reaction with sodium methoxide (NaOMe) in methanol (B129727) can then displace the chloride to install the methoxy group. This two-step process is a robust and widely used method for preparing 4-methoxyquinolines.

A synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214), a related compound, involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride as the final step. google.com This highlights the utility of the hydroxy-to-chloro conversion in quinoline chemistry.

| Transformation | Reagent(s) | Mechanism/Reaction Type |

| 4-Hydroxyquinoline → 4-Methoxyquinoline | CH₃I, K₂CO₃ | O-Alkylation (Sₙ2) |

| 4-Hydroxyquinoline → 4-Chloroquinoline | POCl₃ | Nucleophilic Substitution |

| 4-Chloroquinoline → 4-Methoxyquinoline | NaOMe, MeOH | Nucleophilic Aromatic Substitution |

Functional Group Interconversions at the Quinoline Scaffold

A primary strategy for the synthesis of this compound involves the targeted modification of functional groups on a pre-formed quinoline ring system. One of the most critical and widely documented interconversions is the chlorination of a 4-hydroxyquinoline precursor.

In this common synthetic sequence, a substituted 4-hydroxyquinoline, such as 4-hydroxy-6-methoxyquinoline, serves as the key intermediate. This precursor is treated with a chlorinating agent to replace the hydroxyl group at the C-4 position with a chlorine atom. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. The reaction typically involves heating the 4-hydroxyquinoline derivative with POCl₃, sometimes in the presence of a base like triethylamine or a solvent like acetonitrile (B52724). google.com This method is effective for producing 4-chloroquinoline derivatives from their 4-hydroxy counterparts, which can be synthesized through cyclization reactions starting from substituted anilines like 4-methoxyaniline. atlantis-press.comgoogle.com

Advanced and Green Synthesis Protocols Applicable to Quinoline Derivatives

To improve upon traditional synthetic methods, researchers have explored advanced and green chemistry protocols that offer benefits such as increased reaction rates, higher yields, improved safety, and reduced environmental impact. These modern techniques are highly applicable to the synthesis of this compound and other quinoline derivatives.

Transition metal catalysis provides powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental in the synthesis of complex heterocyclic molecules like quinolines. Catalysts based on palladium (Pd), copper (Cu), and iron (Fe) are instrumental in a variety of cross-coupling reactions. nih.gov

While a direct synthesis of this compound using a single cross-coupling step is not commonly cited, these reactions are invaluable for constructing the necessary precursors or for modifying the quinoline scaffold. For instance, reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to build complex quinoline frameworks. nih.govmdpi.com These methods are particularly useful for creating specific substitution patterns on the benzene ring portion of the molecule before the quinoline ring system is formed. The reactivity of chloro-substituted heterocycles like chloroquinoxalines in these transformations highlights the potential for similar applications in the synthesis of chloro-substituted quinolines. nih.gov

The table below summarizes key transition metal-catalyzed reactions applicable to the synthesis of complex heterocyclic systems.

| Reaction Name | Metal Catalyst (Typical) | Bond Formed | Description |

| Suzuki Coupling | Palladium (Pd) | C-C | Couples an organoboron compound with an organic halide. |

| Heck Reaction | Palladium (Pd) | C-C | Couples an unsaturated halide with an alkene. |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | C-C | Couples a terminal alkyne with an aryl or vinyl halide. |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Forms a carbon-nitrogen bond between an aryl halide and an amine. |

These catalytic systems offer high efficiency and functional group tolerance, making them essential in modern organic synthesis and drug discovery. uniurb.it

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.org By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction time and significant increases in product yield compared to conventional heating methods. nih.govat.ua

This technology is well-suited for the synthesis of quinoline derivatives. For example, multi-component reactions that assemble the quinoline core from simpler starting materials can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. nih.govrsc.org The synthesis of quinoline-4-carboxylic acid derivatives via a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid under microwave conditions at 80°C was completed in just 3 minutes. nih.gov Similarly, a one-pot synthesis of 2,4-dichloroquinolines from anilines using malonic acid and POCl₃ was successfully carried out with microwave irradiation in under a minute. asianpubs.org

The key advantages of this "green" chemistry approach include:

Speed: Reaction times are often reduced from hours to minutes. nih.gov

Efficiency: Yields are frequently higher than those obtained with conventional heating. nih.gov

Purity: The rapid reaction times can minimize the formation of by-products.

Energy Savings: The focused heating is more energy-efficient.

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow chemistry setup, reagents are pumped through a network of tubes and reactors where the reaction occurs continuously. polimi.it This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt

The synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles is increasingly being performed using flow chemistry. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes minimize safety risks. uc.pt Multi-step syntheses can be "telescoped" by linking several flow reactors in sequence, allowing for the continuous production of a final product from basic starting materials without isolating intermediates. nih.gov This integration of multiple reaction and purification steps into a single, automated cascade can significantly streamline the manufacturing process. polimi.it The modular nature of flow systems allows for easy reconfiguration and scaling, making it a versatile and efficient platform for the production of quinoline derivatives like this compound. uc.pt

Purification and Isolation Techniques in this compound Synthesis

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. Standard laboratory and industrial techniques are employed to isolate this compound in high purity.

The most common purification methods include:

Precipitation and Filtration: Often, the crude product can be isolated by pouring the reaction mixture into a non-solvent, such as an ice-water mixture, which causes the product to precipitate out of the solution as a solid. google.comasianpubs.org This solid is then collected by filtration.

Recrystallization: This is a highly effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol-water), and as the solution cools, the desired compound forms pure crystals, leaving impurities behind in the solution. google.comasianpubs.org

Column Chromatography: For more challenging separations, column chromatography is used. The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase), such as a petroleum ether-ethyl acetate gradient, is used to elute the components at different rates, allowing for their separation. mdpi.com The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). google.com

The table below outlines these common purification techniques.

| Technique | Principle | Application |

| Precipitation | Decreasing the solubility of the product by adding a non-solvent or changing the temperature. | Initial isolation of the crude product from the reaction mixture. asianpubs.org |

| Filtration | Mechanically separating a solid from a liquid. | Collection of a precipitated or crystallized solid. google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of solid products to achieve high purity. google.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. | Separation of complex mixtures or removal of closely related impurities. mdpi.com |

The choice of purification method depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Iii. Reactivity and Mechanistic Investigations of 6 Chloro 4 Methoxyquinoline

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less facile than on benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom which deactivates the ring, particularly the heterocyclic portion. In 6-Chloro-4-methoxyquinoline, the reactivity towards electrophiles is further modulated by the substituents.

The methoxy (B1213986) group (-OCH₃) at the C-4 position is a powerful activating group and directs electrophilic attack to the ortho and para positions. However, the C-4 position is on the deactivated pyridine (B92270) ring. The primary influence of the methoxy group is therefore directed towards the carbocyclic (benzene) ring. The C-5 position is ortho to the C-4 methoxy group, making it a potential site for substitution.

Conversely, the chloro group at C-6 is a deactivating group but also an ortho, para director. It directs incoming electrophiles to the C-5 and C-7 positions. The cumulative effect is a complex regiochemical outcome. The strong activating effect of the C-4 methoxy group would likely make the C-5 position the most favorable site for electrophilic attack. The nitrogen atom's deactivating influence is strongest at the C-2 and C-4 positions, and to a lesser extent, the C-5 and C-7 positions. Therefore, electrophilic substitution, if successful, is predicted to occur preferentially at the C-5 position of the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution Reactions at the C-4 and C-6 Positions

Nucleophilic aromatic substitution (SₙAr) is a prominent reaction pathway for haloquinolines, particularly for halogens attached to the pyridine ring. In this compound, the two chlorine atoms exhibit markedly different reactivities.

The chlorine atom at the C-4 position is highly susceptible to nucleophilic displacement. Its reactivity is significantly enhanced by the adjacent electron-withdrawing quinoline nitrogen, which stabilizes the negative charge in the Meisenheimer complex intermediate formed during the reaction. researchgate.netresearchgate.net This position readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiols, often under mild conditions. mdpi.com

In contrast, the chlorine atom at the C-6 position on the benzene ring is considerably less reactive towards traditional SₙAr. This site lacks the strong activation provided by the ring nitrogen. Displacement of the C-6 chlorine via an SₙAr mechanism would require harsh reaction conditions or the presence of strong electron-withdrawing groups on the carbocyclic ring, which are absent in this molecule. Consequently, selective substitution of the C-4 chloro group in the presence of the C-6 chloro group is readily achievable. acs.org

Metal-Catalyzed Cross-Coupling Reactions

While the C-6 chloro group is inert to SₙAr, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, enabling extensive diversification of the quinoline core at this position.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For this compound, this reaction would occur at the C-6 position to introduce new aryl or vinyl substituents. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can effectively facilitate the coupling. wikipedia.orgrsc.org Studies on the related 6-bromo-2-chloroquinoline (B23617) show that cross-coupling occurs selectively at the 6-position, highlighting the differential reactivity of the halogen sites. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85 |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | ~90 |

| This compound | (E)-Styrylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | ~75 |

The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. wikipedia.orgorganic-chemistry.org This transformation can be applied to the C-6 chloro position of this compound to introduce vinyl groups. The reaction typically requires a Pd(0) catalyst, which can be generated in situ from a Pd(II) precursor like palladium acetate. Phosphine ligands are often employed to stabilize the catalyst and promote the reaction. youtube.com The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Table 2: Representative Conditions for the Heck Reaction

| Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | ~70 |

| This compound | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 130 | ~80 |

| This compound | Cyclohexene | Pd(OAc)₂ | PPh₃ | NaOAc | DMA | 140 | ~65 |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically utilizes a co-catalyst system of a palladium complex and a copper(I) salt, along with an amine base. libretexts.org This reaction allows for the introduction of an alkynyl moiety at the C-6 position of this compound, a valuable transformation for synthesizing conjugated systems. Copper-free versions of the Sonogashira coupling have also been developed. libretexts.org The relative reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, making the coupling of aryl chlorides more challenging and often requiring higher temperatures or more active catalysts. nih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 90 | ~88 |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 70 | ~92 |

| This compound | 1-Heptyne | Pd(OAc)₂/dppf | CuI | Piperidine | DMF | 100 | ~78 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing N-aryl compounds from this compound. The reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands being particularly effective for the coupling of less reactive aryl chlorides. scienceopen.com Research on the closely related 6-bromo-2-chloroquinoline has demonstrated that selective amination at the C-6 position can be achieved with high efficiency using catalysts like Pd₂(dba)₃ with ligands such as BINAP, in the presence of a strong base like sodium tert-butoxide. nih.gov This methodology allows for the introduction of a wide range of primary and secondary amines at the C-6 position. nih.govacs.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | ~95 |

| This compound | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~89 |

| This compound | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | DME | 90 | ~85 |

Transformations of the Methoxy Group

The methoxy group at the C-4 position of the quinoline ring is a primary site of chemical reactivity. Its transformation, principally through ether cleavage, is a key reaction for this compound class, converting the methoxyquinoline into its corresponding quinolinone derivative.

Demethylation via Acid-Catalyzed Cleavage

The most significant transformation of the 4-methoxy group is its cleavage under strong acidic conditions. Aryl alkyl ethers, such as this compound, are susceptible to cleavage by strong acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com

The reaction mechanism involves an initial protonation of the ether oxygen atom by the strong acid. This step converts the methoxy group into a good leaving group (a neutral methanol (B129727) molecule if the C-O bond to the ring were to break, or a protonated ether ready for nucleophilic attack). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻), a strong nucleophile, attacks the methyl carbon of the protonated ether via an S\textsubscript{N}2 mechanism. libretexts.orgmasterorganicchemistry.com This nucleophilic attack results in the cleavage of the methyl-oxygen bond, yielding a methyl halide (e.g., methyl iodide or methyl bromide) and the 4-hydroxyquinoline (B1666331) derivative. libretexts.org The attack occurs on the methyl group rather than the aromatic carbon at C-4 because sp²-hybridized carbons are resistant to S\textsubscript{N}2 reactions. masterorganicchemistry.com

The resulting product, 6-Chloro-4-hydroxyquinoline, exists in a tautomeric equilibrium with the more stable amide form, 6-Chloro-1H-quinolin-4-one. This demethylation is a common synthetic route to access 4-quinolone scaffolds from their O-alkylated precursors.

Cleavage with Lewis Acids

In addition to Brønsted acids, Lewis acids are also effective reagents for the cleavage of aryl methyl ethers. nih.gov Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) can be used, often in anhydrous solvents like dichloromethane (B109758), to achieve demethylation. nih.gov The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the carbon-oxygen bond and facilitates the removal of the methyl group.

The table below summarizes common conditions for the transformation of the methoxy group in aryl ethers, applicable to this compound.

| Reagent(s) | Solvent(s) | Expected Product(s) | Reaction Type |

| Hydroiodic Acid (HI) | Acetic Acid or neat | 6-Chloro-1H-quinolin-4-one, Methyl Iodide | Acid-catalyzed cleavage (S\textsubscript{N}2) |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | 6-Chloro-1H-quinolin-4-one, Methyl Bromide | Acid-catalyzed cleavage (S\textsubscript{N}2) |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 6-Chloro-1H-quinolin-4-one | Lewis acid-mediated cleavage |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 6-Chloro-1H-quinolin-4-one | Lewis acid-mediated cleavage |

Stability and Degradation Pathways of this compound

The stability of this compound is contingent on the environmental conditions to which it is exposed, such as pH, temperature, and light. While generally stable under neutral conditions, it can undergo degradation under more forcing conditions.

Chemical Stability

Under standard temperature and pressure in the absence of strong acids, bases, or oxidants, this compound is a chemically stable compound. Its aryl ether linkage is generally unreactive towards many common reagents. libretexts.org However, as discussed previously, the compound is susceptible to degradation under strongly acidic conditions, which leads to the cleavage of the methoxy group.

Photochemical Degradation

Quinolines as a class of compounds can be photochemically active. Exposure to ultraviolet radiation can induce electronic transitions that may lead to various degradation pathways. rsc.orgnih.gov Potential photochemical reactions for quinolines include reduction of the aromatic system or rearrangement. nih.gov For instance, photochemical dearomative reduction of quinolines has been demonstrated, suggesting a possible pathway for degradation upon prolonged exposure to light. nih.gov

Thermal and Oxidative Degradation

At elevated temperatures, particularly in the presence of oxygen, aromatic compounds may undergo thermal-oxidative degradation. mdpi.com For substituted quinolines, this could potentially involve oxidation of the aromatic rings or side chains. While specific studies on this compound are not prevalent, analogous processes in other aromatic polymers show that thermal oxidation can lead to the formation of ketone-like defects on the aromatic structure. mdpi.com Such reactions would represent a significant degradation of the parent molecule, altering its chemical structure and properties.

The table below outlines potential degradation pathways for this compound based on the reactivity of related chemical structures.

| Condition | Potential Degradation Pathway | Resulting Product Type |

| Strong Acid (e.g., HI, HBr) | Cleavage of the methoxy group | 4-Quinolone |

| UV Radiation | Photochemical reduction/dearomatization | Tetrahydroquinoline derivatives |

| High Temperature & Oxygen | Thermal-oxidative degradation | Oxidized quinoline species (e.g., quinone- or ketone-like structures) |

Iv. Spectroscopic Characterization and Structural Elucidation Studies of 6 Chloro 4 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the 6-Chloro-4-methoxyquinoline molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group. The predicted ¹H NMR data in a suitable solvent like CDCl₃ are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet (d) | 4.5 - 5.0 |

| H-3 | 6.8 - 7.0 | Doublet (d) | 4.5 - 5.0 |

| H-5 | 7.9 - 8.1 | Doublet (d) | 9.0 - 9.2 |

| H-7 | 7.5 - 7.7 | Doublet of doublets (dd) | 9.0 - 9.2, 2.2 - 2.5 |

| H-8 | 7.8 - 8.0 | Doublet (d) | 2.2 - 2.5 |

| -OCH₃ | 4.0 - 4.2 | Singlet (s) | - |

The proton at the C-2 position is expected to appear at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will show characteristic splitting patterns based on their coupling with neighboring protons. Specifically, H-7 is expected to appear as a doublet of doublets due to coupling with both H-5 and H-8. The methoxy protons will appear as a sharp singlet, typically in the upfield region of the aromatic signals.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 100 - 102 |

| C-4 | 162 - 164 |

| C-4a | 148 - 150 |

| C-5 | 125 - 127 |

| C-6 | 130 - 132 |

| C-7 | 128 - 130 |

| C-8 | 122 - 124 |

| C-8a | 145 - 147 |

| -OCH₃ | 55 - 57 |

The carbon atom C-4, attached to the electron-donating methoxy group, is expected to be significantly shielded and appear at a lower chemical shift compared to other quaternary carbons. Conversely, the carbon atoms C-2 and C-4a, being adjacent to the nitrogen atom, will be deshielded. The carbon atom C-6, bonded to the chlorine atom, will also experience a downfield shift.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include those between H-2 and H-3, and among the protons of the benzene ring: H-5 with H-7, and H-7 with H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing correlations between H-2 and C-2, H-3 and C-3, H-5 and C-5, H-7 and C-7, H-8 and C-8, and the methoxy protons with the methoxy carbon.

The methoxy protons to C-4.

H-2 to C-3, C-4, and C-8a.

H-5 to C-4, C-6, and C-8a.

H-8 to C-6, C-7, and C-4a.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₀H₈ClNO.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 193.0294 |

| [M+H]⁺ | 194.0373 |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the quinoline (B57606) ring and the nature of the substituents. The fragmentation of methoxyquinolines often proceeds through the loss of a methyl radical (CH₃) followed by the loss of carbon monoxide (CO) cdnsciencepub.com.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 193/195 | [M]⁺ (Molecular ion) |

| 178/180 | [M - CH₃]⁺ |

| 150/152 | [M - CH₃ - CO]⁺ |

| 115 | [C₈H₆N]⁺ |

The initial loss of a methyl radical from the methoxy group would lead to a fragment ion at m/z 178/180. Subsequent loss of a neutral carbon monoxide molecule would result in a fragment at m/z 150/152. Further fragmentation could involve the loss of the chlorine atom and cleavage of the quinoline ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its quinoline core, as well as its chloro and methoxy substituents.

The analysis of related compounds, such as 6-chloroquinoline and various methoxy-substituted quinolines, allows for the assignment of probable vibrational frequencies. mdpi.comdergipark.org.tr The fundamental vibrations can be categorized as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear in the region of 3100-3000 cm⁻¹. mdpi.com

C-C and C=N Stretching: The skeletal vibrations of the aromatic quinoline ring, involving C=C and C=N stretching, are observed in the 1625–1430 cm⁻¹ range. dergipark.org.tr These bands are often complex and are characteristic of the heterocyclic aromatic system.

Methoxy Group Vibrations: The methoxy (-OCH₃) substituent gives rise to distinct vibrations. The asymmetric and symmetric C-H stretching of the methyl group is expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Crucially, the characteristic C-O-C stretching vibrations of the aryl ether linkage are anticipated in the 1275–1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. mdpi.com

C-Cl Stretching: The vibration corresponding to the C-Cl bond is typically found in the fingerprint region of the spectrum, generally between 760 and 505 cm⁻¹. For 6-chloroquinoline, C-Cl stretching modes have been observed at 637 cm⁻¹ and 607 cm⁻¹. mdpi.comdergipark.org.tr

Out-of-Plane C-H Bending: The out-of-plane bending vibrations (γC-H) for the substituted benzene and pyridine (B92270) rings occur at lower frequencies, typically below 900 cm⁻¹. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring C-H |

| Asymmetric CH₃ Stretch | ~2950 | Methoxy Group (-OCH₃) |

| Symmetric CH₃ Stretch | ~2850 | Methoxy Group (-OCH₃) |

| Aromatic C=C and C=N Stretch | 1625 - 1430 | Quinoline Ring System |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Aryl Ether (Ar-O-CH₃) |

| Symmetric C-O-C Stretch | 1075 - 1020 | Aryl Ether (Ar-O-CH₃) |

| C-H In-Plane Bending | 1300 - 1000 | Quinoline Ring C-H |

| C-H Out-of-Plane Bending | 900 - 675 | Quinoline Ring C-H |

| C-Cl Stretch | 760 - 505 | Chloro Substituent (Ar-Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system, being an aromatic and heterocyclic structure, exhibits characteristic absorption bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of substituents. nih.gov

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline derivatives, multiple π → π* bands are often observed. For instance, quinazoline derivatives show intense bands around 224 nm and broader bands between 314-318 nm, which are assigned to π → π* transitions. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. They are typically of lower intensity compared to π → π* transitions and can sometimes be obscured by or appear as a shoulder on the more intense bands. nih.gov

The substituents on the this compound molecule are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted quinoline. Both the chlorine atom (an auxochrome with +M and -I effects) and the methoxy group (a strong auxochrome with a +M effect) possess lone pairs of electrons that can be delocalized into the aromatic π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on other substituted quinolines confirm that the introduction of such groups shifts the emission and absorption bands to longer wavelengths. mdpi.comresearchgate.net

The expected absorption bands for this compound in a non-polar solvent are summarized below.

| Electronic Transition | Approximate λmax Range (nm) | Description |

| π → π | 220 - 250 | High-intensity band (Benzenoid band) |

| π → π | 270 - 330 | Structured, moderate-to-high intensity bands |

| n → π* | > 310 | Low-intensity band, often a shoulder |

X-ray Crystallography for Related Quinoline Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not documented, the structure of a closely related compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline , offers valuable insights into the probable molecular geometry and packing. The crystallographic data for this related structure was determined by single-crystal X-ray diffraction.

The key crystallographic parameters for 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline are detailed in the table below.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.5922 (5) Å |

| b | 8.2883 (3) Å |

| c | 19.1885 (9) Å |

| β | 92.988 (3)° |

| Volume (V) | 1682.29 (13) ų |

| Z | 4 |

| Calculated Density | 1.365 Mg m⁻³ |

Data sourced from a crystallographic study on 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline.

In this structure, the quinoline ring system itself is nearly planar. The dihedral angle between the quinoline system and the adjacent phenyl ring at the 4-position is 56.30 (6)°, while the dihedral angle with the methoxyphenyl ring at the 2-position is 7.93 (6)°. This indicates that the methoxy-substituted ring is more coplanar with the quinoline core than the phenyl ring. This preference for planarity could be influenced by the electronic interactions of the methoxy group with the quinoline π-system.

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure. In quinoline derivatives, interactions such as hydrogen bonds, π–π stacking, and C–H···π contacts are common. researchgate.netiucr.org

For the reference compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the crystal packing is stabilized by a combination of weak C–H···π and π–π stacking interactions.

π–π Stacking: These interactions occur between the aromatic rings of adjacent molecules. In the crystal structure of the reference compound, π–π stacking is observed with centroid-to-centroid distances between quinoline and phenyl rings of neighboring molecules measured at 3.770 Å and 3.839 Å. These distances are characteristic of stabilizing π-stacking interactions.

C–H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. These interactions contribute to the formation of a layered structure.

Halogen Interactions: Although not explicitly detailed as the primary interaction in the reference structure, the chlorine atom can participate in halogen bonding (C–Cl···X) or other dipole-dipole interactions, which are known to play a role in the crystal packing of other halo-substituted aromatic compounds. beilstein-journals.org

V. Computational and Theoretical Chemistry Studies of 6 Chloro 4 Methoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Chloro-4-methoxyquinoline, DFT calculations can elucidate its fundamental electronic properties, predict spectroscopic characteristics, and explore potential reaction pathways. nih.gov DFT is recognized for its efficacy in determining the kinetic and thermodynamic stability of compounds, performing structural calculations, and gaining insights into molecular interactions. nih.gov

DFT calculations provide a detailed picture of the electronic structure of this compound. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A large energy gap suggests high stability and low reactivity, while a smaller gap indicates that the molecule is more easily polarized and reactive. rsc.org

For a related compound, 6-chloroquinoline, DFT calculations have shown that substitutions on the quinoline (B57606) ring significantly alter its reactive nature. dergipark.org.tr The introduction of a chlorine atom, being highly electronegative, can affect the electron distribution across the quinoline moiety. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Related Properties of a Quinoline Derivative (Example Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: This table is illustrative and based on general findings for quinoline derivatives. Actual values for this compound would require specific calculations.

DFT is a reliable method for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), including absorption maxima and oscillator strengths. researchgate.net For instance, in a study on a series of tunable quinoline derivatives, TD-DFT was used to predict their absorption spectra. researchgate.net

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, a DFT-based approach, is utilized to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations, when compared with experimental data, can aid in the structural elucidation of complex molecules. researchgate.net For 6-chloroquinoline, DFT calculations of vibrational frequencies (FT-IR) have shown good correlation with experimental results. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for a Quinoline Derivative (Example Data)

| Spectroscopy | Calculated Value |

|---|---|

| UV-Vis λmax (nm) | 320 |

| ¹H NMR (ppm) | 7.2-8.5 |

| ¹³C NMR (ppm) | 110-150 |

Note: This table is illustrative and based on general findings for quinoline derivatives. Actual values for this compound would require specific calculations.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a deeper understanding of reaction mechanisms. For instance, DFT has been used to study the tautomerization mechanisms in quinoline derivatives, identifying the most stable tautomers and the energy barriers for their interconversion. nih.gov This approach can be applied to understand the synthesis of this compound and its subsequent reactions.

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For quinoline scaffolds, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antimalarial properties. nih.gov These models use molecular descriptors to build mathematical equations that can predict the activity of new, unsynthesized compounds. imist.ma

For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents identified key steric and electronic features that influence their activity. nih.gov Such models can guide the design of more potent analogs of this compound for specific therapeutic targets.

Table 3: Key Statistical Parameters in a 3D-QSAR Study of Quinoline Derivatives

| Model | r² | q² |

|---|---|---|

| CoMFA | 0.969 | 0.677 |

| CoMSIA | 0.962 | 0.741 |

Note: This table is based on a study of 2,4-disubstituted quinoline derivatives and is for illustrative purposes. nih.gov

Ligand-Protein Docking Studies for Quinoline Derivatives

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Docking studies have been performed on various quinoline derivatives to explore their potential as inhibitors of different protein targets. For example, derivatives of 4-amino-7-chloroquinoline have been docked into the active site of the dengue virus protease to assess their inhibitory potential. niscpr.res.in Similarly, chloroquine (B1663885) and its derivatives have been the subject of docking studies against various viral proteins. nih.gov These studies typically identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions with the quinoline ligand. niscpr.res.in Such insights are valuable for the rational design of new inhibitors based on the this compound scaffold.

Table 4: Example of Docking Scores for Chloroquine Derivatives Against a Viral Protease

| Compound | Docking Score (kcal/mol) |

|---|---|

| Chloroquine | -6.1 |

| Hydroxychloroquine | -6.8 |

Note: This data is from a study on SARS-CoV-2 protease and is for illustrative purposes. ccsenet.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized in crystal engineering and materials science to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining the space occupied by a specific molecule.

The surface is colored based on various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. A red color on the dnorm map indicates contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue represents contacts longer than the van der Waals radii, and white indicates contacts at the van der Waals separation.

For quinoline derivatives, Hirshfeld surface analysis reveals the predominant forces governing their crystal packing. While specific studies on this compound are not extensively detailed in the available literature, analysis of closely related structures, such as methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, provides significant insight into the expected intermolecular interactions. researchgate.net

The analysis of this related compound indicates that the crystal packing is dominated by a variety of interactions, with the most significant contributions arising from H···H, H···O/O···H, H···Cl/Cl···H, H···C/C···H, and C···C contacts. researchgate.net These interactions are crucial for the stabilization of the three-dimensional supramolecular architecture.

Detailed Research Findings from a Related Chloroquinoline Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 34.2 |

| H···O/O···H | 19.9 |

| H···Cl/Cl···H | 12.8 |

| H···C/C···H | 10.3 |

| C···C | 9.7 |

These findings highlight the prevalence of hydrogen-based contacts in stabilizing the crystal structure. The H···H interactions, constituting the largest portion of the surface, are indicative of the significant van der Waals forces at play. The H···O and H···Cl contacts represent classical and non-classical hydrogen bonding, which are directional and contribute significantly to the stability of the crystal packing. Furthermore, C-H···π interactions are also observed, adding to the cohesion of the molecular assembly. researchgate.net The π-π stacking interactions between the aromatic rings of the quinoline system are also a key feature in the crystal packing of many quinoline derivatives. iucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a unique pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points on these plots are characteristic of specific types of intermolecular interactions. For instance, sharp spikes are typically indicative of hydrogen bonding, while more diffuse regions can correspond to van der Waals contacts.

In essence, Hirshfeld surface analysis provides a comprehensive understanding of the intermolecular interactions that dictate the solid-state structure of compounds like this compound. The insights gained from such studies are invaluable for predicting and understanding the physicochemical properties of the material and for the rational design of new crystalline forms with desired characteristics.

Vi. Advanced Research Applications of 6 Chloro 4 Methoxyquinoline and Its Derivatives

Applications in Medicinal Chemistry Research (as Precursors or Lead Compounds)

The 6-chloro-4-methoxyquinoline scaffold and its derivatives are valuable building blocks in medicinal chemistry. Their rigid bicyclic structure and the electronic properties conferred by the chlorine and methoxy (B1213986) substituents make them versatile precursors for synthesizing a wide range of biologically active molecules. Researchers have extensively utilized this quinoline (B57606) core to develop lead compounds for various therapeutic targets.

Derivatives of chloro-methoxyquinoline have been synthesized and evaluated for their potential as anti-infective agents. The quinoline core is a well-established pharmacophore in this field, and modifications at various positions have led to compounds with significant activity against bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity : A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov Many of these compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov One derivative, compound 3l, demonstrated the highest efficacy against E. coli and C. albicans. nih.gov Similarly, quinolino-benzoxaborole derivatives have been synthesized and tested for antibacterial and antifungal properties. scirp.org Other research has focused on synthesizing quinoline derivatives, such as those based on a 2-methyl-6-chloro-4-hydroxyquinoline core, which have shown antibacterial and antifungal activity. tijer.org

Antitubercular Activity : The quinoline nucleus is a key component in the search for new treatments for tuberculosis. A series of 7-chloro-4-alkoxyquinoline derivatives were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. researchgate.net The 7-chloro-4-methoxyquinoline (B183767) derivative (2a) in this series showed a minimum inhibitory concentration (MIC) of 100 µg/mL. researchgate.net Another study focused on 7-chloro-4-quinolinylhydrazones, with some compounds exhibiting significant MIC values (2.5 µg/mL) against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like ethambutol. researchgate.net These findings highlight the potential of chloroquinoline derivatives as a starting point for developing new anti-TB agents. researchgate.net Research into benzothiazinones (BTZs), a novel class of antitubercular agents that inhibit the DprE1 enzyme essential for the mycobacterial cell wall, has also explored quinoline derivatives to improve drug-like properties. nih.gov

| Compound Class | Derivative Example | Target Organism | Activity Measurement | Result | Source |

|---|---|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino) benzenesulfonamides | Compound 3l | E. coli | Inhibition Zone | 21 mm | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino) benzenesulfonamides | Compound 3l | C. albicans | Inhibition Zone | 18 mm | nih.gov |

| 7-chloro-4-alkoxyquinolines | 7-chloro-4-methoxyquinoline | M. tuberculosis | MIC | 100 µg/mL | researchgate.net |

| 7-chloro-4-quinolinylhydrazones | Compound 3f, 3i, 3o | M. tuberculosis H37Rv | MIC | 2.5 µg/mL | researchgate.net |

The 4-aminoquinoline (B48711) scaffold is the foundation for some of the most important antimalarial drugs, including Chloroquine (B1663885) and Hydroxychloroquine. nih.govresearchgate.net The synthesis of these drugs typically involves the key intermediate 4,7-dichloroquinoline. nih.govchemicalbook.com This precursor can be prepared from m-chloroaniline through a multi-step process. nih.gov The chlorine at the C4 position is then displaced by a suitable diamine side chain to yield the final drug. nih.govchemicalbook.com

While Chloroquine is a 7-chloro derivative, research has also explored the impact of substitution at the C6 position. Studies on 6-chloro-2-arylvinylquinolines have shown that the chlorine atom at the C6 position was superior to a fluorine atom or a methoxy group for antiplasmodial potency. nih.gov For instance, a chlorinated arylvinylquinoline (compound 47) showed twofold higher activity against the Dd2 strain of P. falciparum than its methoxylated and fluorinated counterparts. nih.gov This demonstrates the importance of the 6-chloro substitution pattern in the development of new quinoline-based antimalarial agents.

| Compound ID | Structure Description | EC₅₀ (nM) | Source |

|---|---|---|---|

| 29 | Chlorostyrylquinoline with 4-F on benzene (B151609) ring | 4.8 ± 2.0 | nih.gov |

| 47 | 6-Chloro-2-arylvinylquinoline | 37.0 ± 4.3 | nih.gov |

| 39 | 6-Methoxy-2-arylvinylquinoline (analogue) | 88.7 ± 2.3 | nih.gov |

| 44 | 6-Fluoro-2-arylvinylquinoline (analogue) | 82.6 ± 9.4 | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net This process is driven by signaling pathways mediated by angiokinases, such as vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). researchgate.netnih.gov Consequently, inhibiting these kinases is a key strategy in cancer therapy.

Derivatives of 4-oxyquinoline have been designed as multi-angiokinase inhibitors. researchgate.net One such compound, WXFL-152, a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide derivative, was identified as a novel triple-angiokinase inhibitor. researchgate.net It was shown to block signals from VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ, thereby inhibiting the proliferation of vascular endothelial cells. researchgate.net Similarly, indolinones have been developed as triple angiokinase inhibitors, with some currently in clinical trials for non-small cell lung cancer. acs.org

| Compound Name | Core Structure | Inhibited Kinases | Therapeutic Goal | Source |

|---|---|---|---|---|

| WXFL-152 | 4-oxyquinoline | VEGFR2, FGFRs, PDGFRβ | Anti-angiogenesis | researchgate.net |

Chloro-methoxyquinoline derivatives are crucial intermediates in the synthesis of several FDA-approved multi-target tyrosine kinase inhibitors used in cancer treatment. guidechem.comgoogle.comgoogle.com

Lenvatinib : The synthesis of Lenvatinib, an inhibitor of VEGFR, FGFR, PDGFRα, RET, and KIT, utilizes 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) as a key intermediate. researchgate.netguidechem.comchemicalbook.compatsnap.com This intermediate is reacted with 4-amino-3-chlorophenol (B108459) derivatives to construct the core structure of the drug. researchgate.netgoogleapis.com Several synthetic routes have been developed to produce this quinoline building block efficiently. guidechem.com

Cabozantinib : Cabozantinib is a multi-receptor tyrosine kinase inhibitor targeting MET, VEGFRs, and AXL, among others. google.comchemicalbook.com A common synthetic pathway for Cabozantinib involves 4-chloro-6,7-dimethoxyquinoline (B44214) as a starting material. google.comnih.gov This intermediate is coupled with other fragments to build the final complex molecule. google.com

Tivozanib : Tivozanib is another multi-target anti-angiogenesis inhibitor that primarily targets VEGFR-1, -2, and -3. google.com Its synthesis also relies on a chloro-dimethoxyquinoline intermediate. Specifically, 4-chloro-6,7-dimethoxyquinoline is condensed with 4-amino-3-chlorophenol hydrochloride as a key step in its preparation. google.comgoogle.com

Beyond the well-documented inhibition of kinases, quinoline derivatives have been investigated for their inhibitory effects on a range of other enzymes, which is relevant to their therapeutic potential.

p21-Activated Kinase 4 (PAK4) Inhibition : A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed as potent and selective inhibitors of PAK4, a kinase involved in cell migration and invasion. nih.gov One of the optimized compounds showed high selectivity for PAK4 over PAK1 and effectively inhibited the migration of A549 tumor cells. nih.gov

c-Met Kinase Inhibition : The c-Met kinase is another important target in cancer therapy. A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met. One compound in this series exhibited an IC₅₀ value of 0.030 µM against the enzyme. nih.gov

DNA Gyrase and Other Microbial Enzymes : The antibacterial action of some quinoline derivatives is attributed to the inhibition of essential bacterial enzymes. For instance, certain novel quinoline derivatives have been studied for their potential to inhibit DNA gyrase and lanosterol-14α-demethylase, which are crucial enzymes in bacteria and fungi, respectively. researchgate.net

| Compound Class | Enzyme Target | Biological Context | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| 6-chloro-4-aminoquinazolines | p21-Activated Kinase 4 (PAK4) | Anticancer (Cell Migration) | Not specified | nih.gov |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Anticancer | 0.030 ± 0.008 µM | nih.gov |

| 4-chloro-8-methoxyquinoline-2(1H)-one | DNA gyrase, Lanosterol-14α-demethylase | Antimicrobial | Not specified | researchgate.net |

Receptor Binding Investigations of Quinoline Derivatives

The 1-phenylbenzazepine structure, which can incorporate a 6-chloro group, has been a template for developing ligands that interact with dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines have been conducted to understand the structural requirements for affinity and selectivity at the dopamine D1 receptor (D1R). mdpi.com

In these investigations, two series of analogs with modifications at various positions (C-7, C-8, N-3, C-3', and C-4') of the 6-chloro-1-phenylbenzazepine framework were synthesized and evaluated. The research confirmed that the presence of a 6-chloro group can enhance D1R affinity. mdpi.com The studies found that while most analogs lacked affinity for the D2 receptor, they showed modest selectivity for the D1 receptor over the D5 receptor. One compound, designated 15a, emerged as the most potent and selective D1R ligand from these studies, with a binding affinity (Ki) of 30 nM and a 6-fold selectivity versus the D5R. Further functional assays revealed that this compound acts as a D1R antagonist. mdpi.com These findings underscore the importance of the 6-chloro substitution in designing selective dopamine receptor ligands.

Table 1: Receptor Binding Affinity of Selected 6-Chloro-1-phenylbenzazepine Analog

| Compound | D1R Ki (nM) | D1R vs D5R Selectivity | Receptor Function |

|---|---|---|---|

| 15a | 30 | 6-fold | Antagonist |

Applications in Agrochemical Research

The unique scaffold of quinoline is advantageous in the discovery of new pesticides, offering innovative solutions for crop protection. nih.gov Research into quinoline derivatives has shown significant potential in developing new agents for agricultural use, including fungicides, herbicides, and plant growth regulators. nih.govresearchgate.net

In recent years, quinoline derivatives have seen rapid development in the discovery of new agriculturally active molecules, particularly as fungicides. nih.gov Inspired by the natural quinoline alkaloid, quinine, researchers have synthesized and evaluated various quinoline derivatives for their antifungal activity against significant plant pathogens. nih.gov

One study focused on derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol and tested their efficacy against four major agricultural fungi. Several compounds exhibited potent antifungal effects. Notably, compound Ac12 showed superior activity against Sclerotinia sclerotiorum and Botrytis cinerea compared to the lead compound and commercial fungicides like azoxystrobin. nih.gov The mechanism of action for compound Ac12 was found to involve causing abnormal cell membrane morphology, leading to increased permeability and the release of cellular contents. nih.gov Furthermore, certain quinoline derivatives have been patented for their use in controlling undesirable plant growth, indicating their potential as herbicides. google.com

Table 2: Antifungal Activity (EC50) of Quinoline Derivative Ac12

| Pathogen | Ac12 (μg/mL) | Lead Compound 3 (μg/mL) | Azoxystrobin (μg/mL) | 8-Hydroxyquinoline (μg/mL) |

|---|---|---|---|---|

| Sclerotinia sclerotiorum | 0.52 | 1.72 | >30 | 2.12 |

| Botrytis cinerea | 0.50 | 1.89 | >30 | 5.28 |

Beyond crop protection, quinoline derivatives are being explored for their role in promoting plant growth. Certain compounds from the quinoline series have been identified as effective stimulants for growth processes in ornamental plants. researchgate.netresearchgate.net

Research has demonstrated that treating seeds with specific quinoline derivatives can significantly improve germination rates and enhance seedling growth. For instance, the application of certain dihydroquinolines on Rhododendron seeds increased germination by 20% to 50% and seedling height by 18% to 183%, depending on the species. researchgate.net Similarly, derivatives of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have been proposed as effective growth stimulators, increasing the height of Rhododendron luteum and Salvia splendens seedlings by 3-61% and 17-25%, respectively. researchgate.net This suggests an auxin-like activity for these compounds, highlighting their potential for use in horticulture and landscaping to produce robust planting material. researchgate.net

Applications in Materials Science

The chemical versatility of the quinoline structure extends its utility into the realm of materials science, where its derivatives serve as building blocks for advanced materials.

Quinoline derivatives, particularly those with diaryl substitutions, have found numerous applications in the chemistry of functional materials. mdpi.com These compounds can act as precursors for synthesizing polymers and specialized coatings. mdpi.commdpi.com The rigid, aromatic structure of the quinoline core can impart desirable thermal and electronic properties to polymeric materials. The ability to modify the periphery of the quinoline molecule allows for the creation of materials with tailored functionalities, suitable for a range of applications from protective coatings to advanced electronic components.

Applications in Analytical Chemistry

In the field of analytical chemistry, specific quinoline derivatives serve as valuable tools for the detection and measurement of other related compounds. Compounds such as 6-Chloro-4-hydroxyquinoline-3-carboxylic acid are utilized in analytical methodologies designed to detect and quantify other quinoline derivatives. netascientific.com This application is crucial for quality control in research and manufacturing processes where precise measurement of these compounds is necessary.

Development of Reference Standards for Quinoline Analysis

The development and use of well-characterized reference standards are fundamental to ensuring the accuracy, reliability, and comparability of analytical data in chemical analysis. Substituted quinolines, due to their prevalence in pharmaceuticals, natural products, and industrial chemicals, require pure analytical standards for their quantification and identification.

While this compound is commercially available from various chemical suppliers, its primary application as a certified reference standard for routine analytical testing is not extensively documented in scientific literature. However, its stable structure makes it a suitable candidate for such purposes. In research settings, a synthesized and purified batch of this compound would typically be characterized using multiple analytical techniques to establish its purity before being used as an in-house reference standard.

Key Characterization Techniques for Reference Standards:

| Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and identify impurities. | Purity assessment, often exceeding 99%. |

| Mass Spectrometry (MS) | To confirm molecular weight and fragmentation pattern. | Verification of the molecular ion peak corresponding to C10H8ClNO. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify isomeric impurities. | Characteristic shifts for protons and carbons confirming the substitution pattern. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Absorption bands corresponding to C-Cl, C-O, and aromatic C=C bonds. |

The establishment of such a characterized standard is the first step in developing robust analytical methods for the detection and quantification of this compound or its derivatives in various matrices.

Chromatographic Methodologies for Quinoline Derivatives

Chromatography is a cornerstone technique for the separation, identification, and purification of quinoline derivatives. The specific methods are chosen based on the polarity, volatility, and concentration of the analytes. For compounds like this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are highly applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing quinoline derivatives. For instance, the purity of 4-chloro-6,7-dimethoxyquinoline, a related compound, has been determined using a reversed-phase C18 analytical column. researchgate.net This methodology separates compounds based on their hydrophobicity.

Typical HPLC Parameters for Quinoline Derivative Analysis:

| Parameter | Description |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. |

| Detection | UV-Vis Detector, typically monitoring at wavelengths around 254 nm where the quinoline ring absorbs strongly. |

| Mode | Isocratic (constant mobile phase composition) or Gradient (varying composition). |

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis, reaction monitoring, and preliminary separation of quinoline compounds. It is a cost-effective and simple method. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline is monitored using TLC with a developing solvent system like dichloromethane (B109758) and petroleum ether.

Applications in Biochemical Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry and biochemistry because it is a key component in many bioactive compounds and can interact with a wide range of biological targets. crimsonpublishers.com

Probes for Investigating Enzyme Mechanisms and Metabolic Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or metabolic pathways, by selectively interacting with a specific target. nih.gov Quinoline derivatives are frequently used as core structures for developing such probes due to their fluorescent properties and their ability to be chemically modified to enhance selectivity for specific enzymes or cellular components. crimsonpublishers.com

While there is no specific documentation of this compound being used as a biochemical probe, its structure is analogous to other quinolines that have been employed for this purpose. For example, various diaryl-substituted quinolines have shown inhibitory properties against important enzyme targets like EGFR/FAK kinase. mdpi.com The chloro and methoxy groups on the this compound ring can influence its binding affinity and selectivity for specific enzyme active sites, making it a candidate for development into a more specialized probe.

In the study of metabolic pathways, isotopically labeled quinoline derivatives can be used to trace their biotransformation within an organism or cell culture. For instance, the degradation pathway of 2-chloro-4-nitroaniline (B86195) was elucidated by identifying metabolites such as 6-chlorohydroxyquinol, demonstrating how chlorinated aromatic structures are processed by microbial enzymes. plos.org A similar approach could theoretically be applied to this compound to investigate its metabolic fate and identify the enzymes responsible for its breakdown.

Examples of Quinoline-Based Probes in Research: